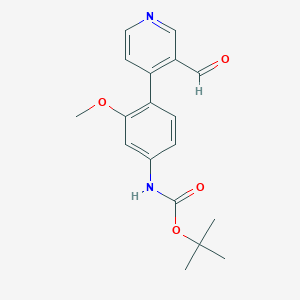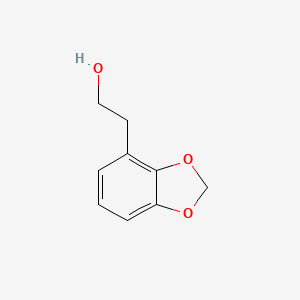
2-(1,3-Benzodioxol-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzodioxol-4-yl)ethanol is an organic compound that features a benzodioxole ring attached to an ethanol group. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses. The benzodioxole ring is a common motif in many natural and synthetic compounds, often associated with biological activity.
准备方法
Synthetic Routes and Reaction Conditions
2-(1,3-Benzodioxol-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of catechol with dihalomethanes in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures (70-75°C) to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow reactions or the use of catalytic systems to enhance yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
化学反应分析
Types of Reactions
2-(1,3-Benzodioxol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanol group to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(1,3-Benzodioxol-4-yl)acetaldehyde or 2-(1,3-Benzodioxol-4-yl)acetic acid.
Reduction: 2-(1,3-Benzodioxol-4-yl)ethane.
Substitution: Halogenated or nitro-substituted benzodioxole derivatives.
科学研究应用
2-(1,3-Benzodioxol-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-(1,3-Benzodioxol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanol: Similar structure but with the ethanol group attached at a different position on the benzodioxole ring.
1,3-Benzodioxole-5-ethanol: Another positional isomer with different chemical properties.
3,4-Methylenedioxyphenethylamine: A compound with a similar benzodioxole ring but different functional groups.
Uniqueness
2-(1,3-Benzodioxol-4-yl)ethanol is unique due to its specific substitution pattern on the benzodioxole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
属性
CAS 编号 |
214217-67-1 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-4-yl)ethanol |
InChI |
InChI=1S/C9H10O3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,10H,4-6H2 |
InChI 键 |
XIQOSLLVIUHHOO-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=CC=CC(=C2O1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B13990584.png)
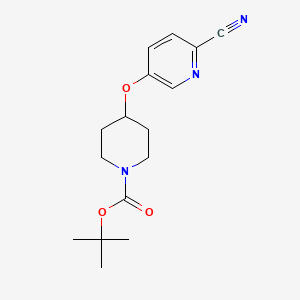
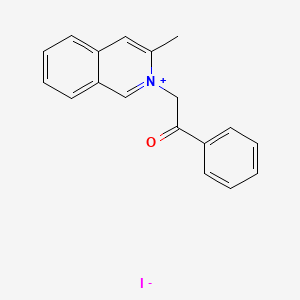

![3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one](/img/structure/B13990625.png)
![Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13990629.png)
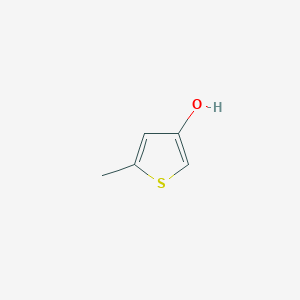
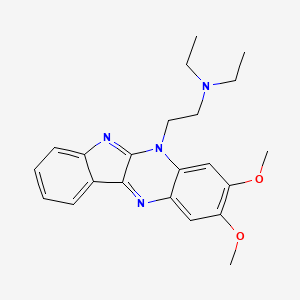
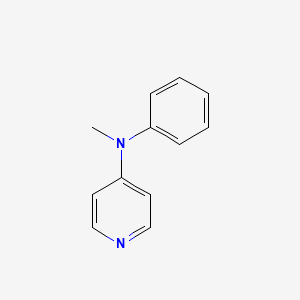
![7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13990651.png)
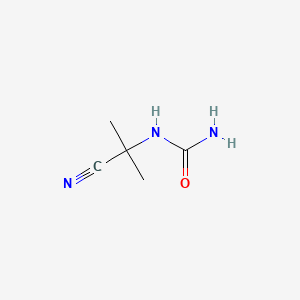
![3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13990661.png)
